

parthenolide intrinsic apoptotic pathway activation

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Compound Focus: Parthenolide

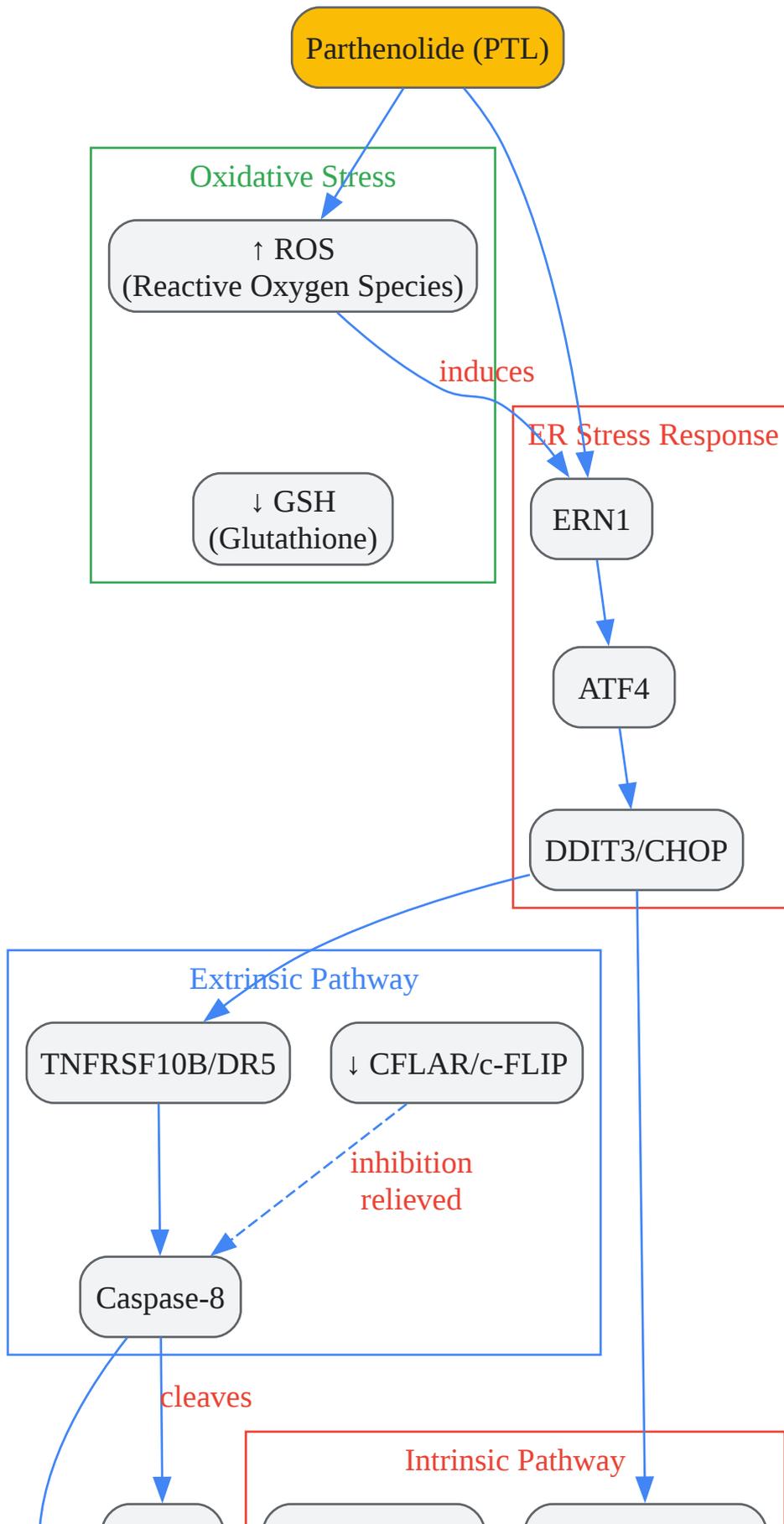
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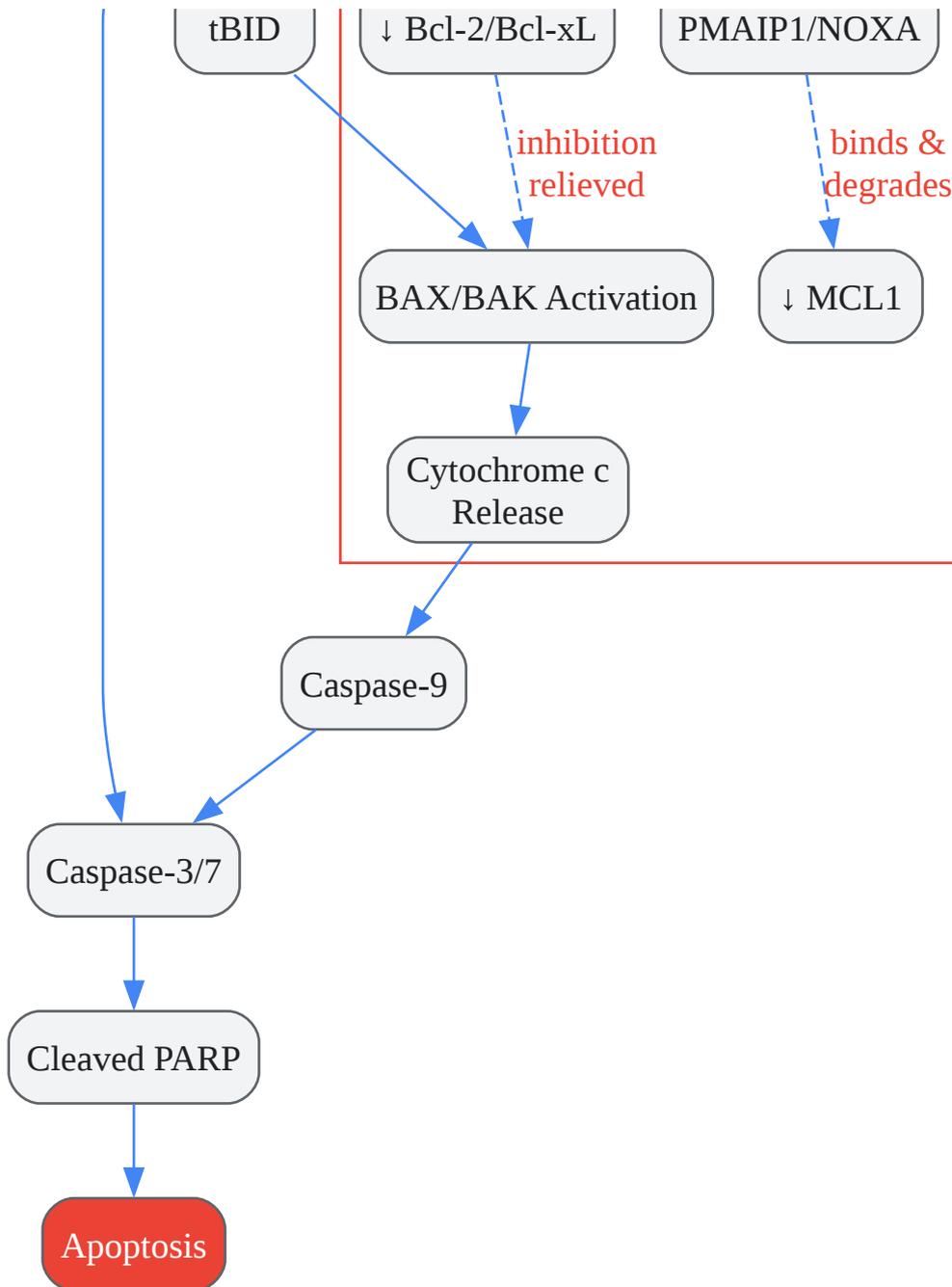
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Molecular Mechanisms of Apoptosis Activation

The following diagram synthesizes the core apoptotic signaling pathways activated by **parthenolide**, integrating the key mechanisms identified across multiple studies.





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Parthenolide-induced apoptotic signaling pathways.

Key Apoptotic Proteins Regulated by Parthenolide

This table summarizes the core apoptotic proteins that **parthenolide** modulates across different cancer types.

Protein	Regulation by PTL	Function in Apoptosis	Cancer Models Evidenced
PMAIP1 (NOXA)	Upregulated [1]	Pro-apoptotic BH3-only protein; binds/inactivates MCL1, activating BAX/BAK [1]	Non-small cell lung cancer (NSCLC) [1]
MCL1	Downregulated [1]	Anti-apoptotic protein; inhibited by PMAIP1, leading to apoptosis initiation [1]	Non-small cell lung cancer (NSCLC) [1]
Bcl-2 / Bcl-xL	Downregulated [2]	Anti-apoptotic proteins; inhibition promotes mitochondrial pathway [2]	Colorectal cancer [2]
TNFRSF10B (DR5)	Upregulated [1] [3]	Death receptor; activates caspase-8 via the extrinsic pathway [1] [3]	NSCLC [1], Oral cancer [3]
CFLAR (c-FLIP)	Downregulated [1]	Inhibits caspase-8 activation; its downregulation promotes extrinsic pathway [1]	NSCLC [1]

Protein	Regulation by PTL	Function in Apoptosis	Cancer Models Evidenced
ROS	Upregulated [4] [5]	Reactive oxygen species; induces oxidative stress, damaging mitochondria and DNA [4] [5]	Lymphoid malignancies [4], Ovarian cancer [5]
GSH	Downregulated [4] [5]	Glutathione; key antioxidant. Depletion exacerbates ROS-induced damage [4] [5]	Lymphoid malignancies [4], Ovarian cancer [5]

Experimental Data & Cytotoxicity

Parthenolide exhibits potent anti-cancer effects across diverse cell lines, as shown by key metrics like IC₅₀ values and induction of cell death markers.

Cancer Type	Cell Line	Key Assays	Key Findings
Lymphoid Malignancies	NCI-H929 (MM), Raji (BL), CEM (T-ALL) [4]	Resazurin (Metabolic Activity), AV/7-AAD FCM (Apoptosis), ROS/GSH FCM [4]	IC ₅₀ range: 1-10 μM; Dose-dependent apoptosis; ↑ ROS, ↓ GSH [4]
Colorectal Cancer	SW620 [2]	MTT (Viability), AV/PI FCM (Apoptosis), Western Blot [2]	Dose-dependent ↓ viability; ↑ sub-G1 fraction; ↓ Bcl-2, ↑ caspase-3 [2]
Oral Cancer	MC-3, HN22 [3]	MTS, Trypan Blue (Viability), DAPI, Western Blot [3]	Dose- and time-dependent ↑ cleaved PARP, caspase-3, -8, -9 [3]
Non-Small Cell Lung Cancer	A549, H157 [1]	SRB/MTT (Viability), AV/PI FCM, Western Blot [1]	↑ TNFRSF10B, PMAIP1, ATF4, DDIT3; ↓ CFLAR, MCL1 [1]
Ovarian Cancer	OVCAR-3, SK-OV-3 [5]	MTT, AV/PI FCM, Western Blot [5]	Activation of caspase-8, -9, and -3; ↑ ROS, ↓ GSH [5]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are detailed methodologies for key assays from the cited literature.

Cell Viability and Cytotoxicity Assays

- **SRB Assay:** After **parthenolide** treatment, discard medium, fix cells with cold 10% trichloroacetic acid (4°C, ≥1 hour). Wash plates, stain with 0.4% SRB solution, then solubilize with Tris base. Measure absorbance at 495nm [1].
- **MTT/Resazurin Assays:** Incubate cells with MTT or resazurin for several hours. Metabolically active cells reduce MTT to purple formazan or resazurin to resorufin. Dissolve formazan in DMSO and measure at 570nm; measure resorufin fluorescence directly [2] [4].

Apoptosis Analysis by Flow Cytometry

- **Annexin V/Propidium Iodide (PI) Staining:** Harvest **parthenolide**-treated cells, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and PI in the dark. Analyze by flow cytometry to distinguish live (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), and late apoptotic/necrotic (Annexin-V⁺/PI⁺) cells [1] [3] [4].
- **Sub-G1 DNA Content Analysis:** Fix cells in 70% ethanol, then treat with RNase and stain with PI. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified by flow cytometry [2].

Western Blot Analysis

- Harvest treated cells and lyse to extract protein. Separate proteins (e.g., 40-50 µg per lane) by SDS-PAGE and transfer to a membrane. Block membrane, then incubate with primary antibodies (e.g., against cleaved PARP, caspases, PMAIP1, TNFRSF10B). Detect bound antibody using an enhanced chemiluminescence (ECL) system [1] [2] [3].

Reactive Oxygen Species (ROS) and Glutathione (GSH) Measurement

- Use cell-permeable fluorescent dyes (e.g., H₂DCFDA for peroxides, DHE for superoxide anion) to stain treated cells. Analyze by flow cytometry. Increased fluorescence indicates elevated ROS [4].
- Use a fluorescent probe like monochlorobimane to detect intracellular GSH. Decreased fluorescence in treated cells indicates GSH depletion. Analyze by flow cytometry [4] [5].

Research Implications & Future Directions

Parthenolide's ability to concurrently trigger multiple pro-apoptotic pathways makes it a compelling candidate for therapeutic development.

- **Targeting Cancer Stem Cells (CSCs):** Research shows **parthenolide** induces a **stronger ER stress response and more dramatic apoptotic protein level changes in cancer stem-like cells**, suggesting its potential to target the tumor-initiating cell population often responsible for relapse [1].
- **Overcoming Chemoresistance:** By inhibiting NF-κB and inducing ROS-mediated death, **parthenolide** can counter pro-survival signals, potentially re-sensitizing resistant cancer cells to conventional chemotherapy [3] [4].
- **Challenge of Bioavailability:** A major focus of current research is developing **water-soluble analogs and improved drug delivery systems** to overcome **parthenolide's** inherent lipophilicity and limited bioavailability for future clinical application [4].

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